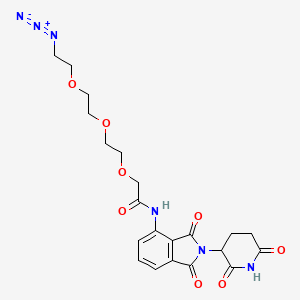

Pomalidomide-PEG3-azide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6O8/c22-26-23-6-7-33-8-9-34-10-11-35-12-17(29)24-14-3-1-2-13-18(14)21(32)27(20(13)31)15-4-5-16(28)25-19(15)30/h1-3,15H,4-12H2,(H,24,29)(H,25,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUTLUBRCOXPZLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)COCCOCCOCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N6O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Pomalidomide-PEG3-azide: An In-Depth Technical Guide to its Mechanism of Action in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dawn of Targeted Protein Degradation with PROTACs

Targeted protein degradation has emerged as a revolutionary therapeutic modality, offering a paradigm shift from traditional occupancy-based inhibition to the complete removal of disease-causing proteins. At the forefront of this technology are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS).

A PROTAC molecule consists of three key components: a ligand that binds to a specific protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By bringing the POI and the E3 ligase into close proximity, PROTACs induce the ubiquitination of the POI, marking it for degradation by the 26S proteasome. This catalytic process allows a single PROTAC molecule to trigger the degradation of multiple target protein molecules.

Pomalidomide (B1683931), an immunomodulatory drug, is a potent and widely used ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] Pomalidomide-PEG3-azide is a key building block in the synthesis of CRBN-recruiting PROTACs.[3][4] It comprises the pomalidomide moiety for CRBN engagement, a three-unit polyethylene (B3416737) glycol (PEG3) linker that enhances solubility and provides spatial orientation, and a terminal azide (B81097) group for versatile and efficient conjugation to a POI ligand via "click chemistry".[3] This guide provides a comprehensive technical overview of the mechanism of action, experimental evaluation, and application of this compound in the development of novel protein degraders.

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The primary function of a PROTAC synthesized from this compound is to induce the formation of a ternary complex consisting of the target Protein of Interest (POI), the PROTAC itself, and the Cereblon (CRBN) E3 ubiquitin ligase.[5] This induced proximity is the critical first step in the degradation cascade.

The process unfolds through a series of orchestrated events:

-

Ternary Complex Formation : The pomalidomide end of the PROTAC binds to CRBN, a substrate receptor of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex.[6] Simultaneously, the other end of the PROTAC, bearing the POI-specific ligand, binds to the target protein. The PEG3 linker plays a crucial role in enabling a favorable conformation for the formation of a stable and productive ternary complex.[7]

-

Ubiquitination of the Target Protein : Once the ternary complex is formed, the E3 ligase machinery is brought into close proximity to the POI. This allows for the efficient transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI, leading to the formation of a polyubiquitin (B1169507) chain.

-

Proteasomal Degradation : The polyubiquitinated POI is then recognized by the 26S proteasome, the cell's primary machinery for degrading unwanted proteins. The proteasome unfolds and proteolytically degrades the POI into small peptides.

-

Catalytic Cycle : The PROTAC molecule is not degraded in this process and is released after the ubiquitination of the POI, allowing it to engage in further rounds of binding and degradation, thereby acting catalytically.

Quantitative Data on Pomalidomide-Based PROTACs with PEG Linkers

The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes representative data for various pomalidomide-based PROTACs that utilize PEG linkers, demonstrating their potent degradation capabilities across different targets and cell lines.

| Target Protein | PROTAC | Linker | DC50 (nM) | Dmax (%) | Cell Line |

| CDK6 | CP-10 | PEG1 | 2.1 | >90 | MOLM-13 |

| PTK2 | BI-3663 | PEG3 | ~30 | >80 | Various HCC |

| EGFR | Compound 16 | PEG-based | 32.9 | 96 | A549 |

| PI3Kγ/mTOR | GP262 | PEG-based | 42.23 (PI3Kγ) | 88.6 (PI3Kγ) | MDA-MB-231 |

| KRAS G12C | KP-14 | PEG-based | ~1250 | >80 | NCI-H358 |

Note: The data presented are compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.[1][5][8][9][10]

Experimental Protocols

The successful development and characterization of a PROTAC derived from this compound necessitates a series of robust experimental evaluations. Below are detailed methodologies for key experiments.

Synthesis of this compound based PROTAC

The synthesis of a PROTAC using this compound typically involves a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.

Materials:

-

This compound

-

Alkyne-functionalized POI ligand

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate (B8700270)

-

Solvent (e.g., DMF/water or t-BuOH/water mixture)

Procedure:

-

Dissolve the alkyne-functionalized POI ligand (1.0 equivalent) and this compound (1.1 equivalents) in the chosen solvent system.

-

Add sodium ascorbate (0.3 equivalents) to the mixture.

-

Add copper(II) sulfate pentahydrate (0.1 equivalents).

-

Stir the reaction mixture at room temperature for 4-12 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the crude product using preparative HPLC to obtain the final PROTAC.

Western Blotting for Protein Degradation Assessment

This is the most common method to quantify the reduction in target protein levels.

Materials:

-

Cell line expressing the target protein

-

PROTAC of interest

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels, running and transfer buffers

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the POI

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer.

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Visualize protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify band intensities and normalize the POI signal to the loading control. Calculate the percentage of remaining protein relative to the vehicle control to determine DC50 and Dmax values.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This assay is used to confirm the PROTAC-dependent interaction between the POI and CRBN.

Materials:

-

Cell line expressing the target protein

-

PROTAC of interest and MG132 (proteasome inhibitor)

-

Non-denaturing lysis buffer

-

Antibody against CRBN or the POI

-

Control IgG antibody

-

Protein A/G agarose (B213101) beads

-

Wash buffer

Procedure:

-

Cell Treatment: Culture cells and pre-treat with MG132 (to prevent degradation of the complex) for 1-2 hours. Then, treat with the PROTAC or vehicle control for 2-4 hours.

-

Cell Lysis: Lyse cells in non-denaturing lysis buffer.

-

Immunoprecipitation: Pre-clear the lysate with Protein A/G beads. Incubate the pre-cleared lysate with an antibody against CRBN (or the POI) or a control IgG overnight at 4°C.

-

Capture: Add Protein A/G beads to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elution and Analysis: Elute the bound proteins and analyze by Western blot for the presence of the POI and CRBN. A band for the POI in the CRBN immunoprecipitate (and vice-versa) in the PROTAC-treated sample confirms the formation of the ternary complex.

In Vitro Ubiquitination Assay

This assay directly measures the PROTAC's ability to induce ubiquitination of the POI in a reconstituted system.

Materials:

-

Purified recombinant POI

-

Purified recombinant CRBN/DDB1 complex

-

E1 activating enzyme (e.g., UBE1)

-

E2 conjugating enzyme (e.g., UBE2D2)

-

Ubiquitin

-

ATP

-

PROTAC of interest

-

Ubiquitination reaction buffer

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP, ubiquitin, E1, E2, CRBN/DDB1, and the POI.

-

Initiate Reaction: Add the PROTAC (or vehicle control) to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for 1-2 hours.

-

Quench and Analyze: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blot, probing for the POI. A ladder of higher molecular weight bands corresponding to ubiquitinated POI will be observed in the presence of a functional PROTAC.

Conclusion

This compound is a versatile and powerful chemical tool for the construction of highly potent and selective PROTACs. Its mechanism of action, centered on the recruitment of the CRBN E3 ligase to a target protein, offers a robust strategy for inducing targeted protein degradation. By understanding the intricacies of ternary complex formation, ubiquitination, and proteasomal degradation, and by employing rigorous experimental validation, researchers can effectively leverage this building block to develop novel therapeutics for a wide range of diseases, including cancer and beyond. The modularity afforded by the azide group for "click chemistry" streamlines the synthesis of PROTAC libraries, accelerating the discovery of new drug candidates.

References

- 1. Discovery of KRas G12C-IN-3 and Pomalidomide-based PROTACs as degraders of endogenous KRAS G12C with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pomalidomide-amido-PEG3-C2-NH2 - Immunomart [immunomart.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | BroadPharm [broadpharm.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Pomalidomide-PEG3-NH2.HCl | CAS:2446474-09-3 | Biopharma PEG [biochempeg.com]

- 7. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

The Role of Pomalidomide as a Cereblon E3 Ligase Ligand: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pomalidomide (B1683931), a third-generation immunomodulatory drug (IMiD), has significantly advanced the treatment landscape for relapsed and refractory multiple myeloma. Its therapeutic efficacy is rooted in its function as a molecular glue that binds to the Cereblon (CRBN) E3 ubiquitin ligase substrate receptor. This interaction remodels the substrate specificity of the CRL4-CRBN complex, leading to the targeted ubiquitination and subsequent proteasomal degradation of specific "neosubstrates." The primary neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these proteins unleashes a cascade of downstream anti-tumor effects, including direct anti-proliferative and pro-apoptotic activity in myeloma cells, alongside potent immunomodulatory effects within the tumor microenvironment. This technical guide provides a comprehensive examination of pomalidomide's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key molecular pathways and experimental workflows.

Introduction

Pomalidomide is a chemical analogue of thalidomide (B1683933) with superior anti-myeloma and immunomodulatory activities.[1][2] The groundbreaking discovery of Cereblon (CRBN) as the direct molecular target of pomalidomide and other IMiDs provided a definitive understanding of their mechanism of action.[3][4] CRBN functions as the substrate receptor for the Cullin-4 RING E3 ubiquitin ligase complex (CRL4).[5][6] By binding to CRBN, pomalidomide effectively "glues" the neosubstrates IKZF1 and IKZF3 to the E3 ligase complex, marking them for destruction by the proteasome.[3][7] This targeted protein degradation is central to the therapeutic effects of pomalidomide.

Mechanism of Action: A Molecular Glue

Pomalidomide's mechanism of action is a prime example of targeted protein degradation. The drug itself does not possess intrinsic inhibitory activity against its ultimate targets. Instead, it acts as a facilitator, bringing together the E3 ligase complex and specific proteins that would not otherwise interact.

The key steps are as follows:

-

Binding to Cereblon: Pomalidomide binds to a specific pocket on the Cereblon protein, which is a component of the CRL4 E3 ubiquitin ligase complex.[5][8]

-

Neosubstrate Recruitment: This binding event creates a new surface on Cereblon that is recognized by the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[9][10]

-

Ubiquitination: The recruitment of IKZF1 and IKZF3 to the CRL4-CRBN complex brings them into close proximity with the E2 ubiquitin-conjugating enzyme, leading to their polyubiquitination.[11][12]

-

Proteasomal Degradation: The polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome, which recognizes and degrades the tagged neosubstrates.[7]

The degradation of Ikaros and Aiolos, which are critical for B-cell development and survival, leads to downstream effects including the downregulation of interferon regulatory factor 4 (IRF4) and c-Myc, ultimately resulting in myeloma cell apoptosis.[3][4]

Signaling Pathway Diagram

Quantitative Data

The binding affinity of pomalidomide to Cereblon and its efficacy in inducing the degradation of neosubstrates are critical parameters for its therapeutic activity. The following tables summarize key quantitative data from various studies.

Table 1: Pomalidomide Binding Affinities for Cereblon

| Compound | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method |

| Pomalidomide | ~157 nM[8] | ~1.2 µM[13], ~2 µM[13], ~3 µM[13] | Competitive Titration[8], Competitive Binding Assay[13] |

| Lenalidomide (B1683929) | ~178 nM[8] | - | Competitive Titration[8] |

| Thalidomide | ~250 nM[8] | - | Competitive Titration[8] |

Table 2: Pomalidomide Dose-Response in Multiple Myeloma Cell Lines

| Cell Line | IC50 (µM) | Assay |

| MM.1S | 1 | Cell Viability[14] |

| RPMI-8226 | 1 | Cell Viability[14] |

| U266 | 1 | Cell Viability[14] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of pomalidomide with the Cereblon E3 ligase complex and its downstream effects.

Cereblon Binding Assay (Competitive Fluorescence Polarization)

This assay measures the ability of a test compound to displace a fluorescently labeled ligand from the CRBN-DDB1 complex.

-

Materials:

-

Recombinant human CRBN-DDB1 complex

-

Fluorescently labeled thalidomide probe (e.g., Cy5-thalidomide)

-

Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT

-

Pomalidomide (and other test compounds)

-

Black, low-binding 96-well microplate

-

Microplate reader capable of measuring fluorescence polarization

-

-

Procedure:

-

Prepare serial dilutions of pomalidomide and other test compounds in Assay Buffer.

-

In a 96-well plate, add the diluted compounds. Include wells with Assay Buffer only for "no inhibitor" and "no enzyme" controls.

-

Add a constant concentration of the fluorescently labeled thalidomide probe to all wells except the "no probe" control.

-

Add a constant concentration of the CRBN-DDB1 complex to all wells except the "no enzyme" control.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Measure the fluorescence polarization using a microplate reader with appropriate excitation and emission wavelengths.

-

Data Analysis: The decrease in fluorescence polarization is plotted against the concentration of the test compound to determine the IC50 value.

-

In Vitro Ubiquitination Assay

This assay reconstitutes the ubiquitination cascade in a cell-free system to directly assess pomalidomide-induced ubiquitination of a neosubstrate.[11]

-

Materials:

-

E1 Activating Enzyme (e.g., UBE1)

-

E2 Conjugating Enzyme (e.g., UBE2D3)

-

Recombinant CRL4-CRBN Complex

-

Recombinant neosubstrate protein (e.g., IKZF1)

-

Ubiquitin

-

ATP

-

Ubiquitination Reaction Buffer: 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT

-

Pomalidomide (dissolved in DMSO)

-

SDS-PAGE sample buffer

-

-

Procedure:

-

On ice, prepare a master mix containing E1, E2, CRL4-CRBN complex, IKZF1, and ubiquitin in Ubiquitination Reaction Buffer.

-

Aliquot the master mix into microcentrifuge tubes.

-

Add pomalidomide to the desired final concentration (e.g., a range from 0.1 to 10 µM). Include a DMSO vehicle control.

-

Initiate the reactions by adding ATP to a final concentration of 2-5 mM.

-

Incubate the reactions at 37°C for 60-90 minutes.

-

Stop the reactions by adding SDS-PAGE sample buffer and boiling at 95-100°C for 5 minutes.

-

Analyze the samples by SDS-PAGE and Western blotting using an anti-IKZF1 antibody. A ladder of higher molecular weight bands indicates polyubiquitination.[11]

-

Workflow for In Vitro Ubiquitination Assay

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is designed to capture and detect the pomalidomide-dependent interaction between Cereblon and its neosubstrates in cells.[10][15]

-

Materials:

-

Multiple myeloma cell line (e.g., MM.1S)

-

Pomalidomide

-

Cell Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors

-

Anti-CRBN antibody for immunoprecipitation

-

Anti-IKZF1 or Anti-Aiolos antibody for Western blotting

-

Protein A/G magnetic beads

-

Wash Buffer (e.g., lysis buffer with lower detergent concentration)

-

Elution Buffer (e.g., SDS-PAGE sample buffer)

-

-

Procedure:

-

Culture MM.1S cells and treat with pomalidomide (e.g., 1 µM) or DMSO for 4-6 hours.

-

Harvest and lyse the cells in ice-cold Cell Lysis Buffer.

-

Clarify the lysates by centrifugation.

-

Pre-clear the lysates by incubating with Protein A/G beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysates with the anti-CRBN antibody overnight at 4°C with gentle rotation.

-

Add pre-washed Protein A/G beads and incubate for an additional 2-4 hours to capture the immune complexes.

-

Wash the beads several times with Wash Buffer to remove non-specific binders.

-

Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

-

Analyze the eluates by SDS-PAGE and Western blotting, probing for IKZF1 or Aiolos. The presence of these proteins in the pomalidomide-treated sample, but not in the DMSO control, indicates the formation of the ternary complex.[15]

-

Conclusion

Pomalidomide's role as a Cereblon E3 ligase ligand represents a paradigm shift in cancer therapy, moving beyond simple enzyme inhibition to the targeted degradation of disease-driving proteins. Its ability to act as a molecular glue, redirecting the cellular ubiquitination machinery to degrade the key transcription factors Ikaros and Aiolos, is the cornerstone of its potent anti-myeloma activity. A thorough understanding of its mechanism of action, supported by robust quantitative data and well-defined experimental protocols, is essential for the continued development of novel protein-degrading therapeutics and for optimizing the clinical use of pomalidomide. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this exciting field.

References

- 1. Pomalidomide - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. benchchem.com [benchchem.com]

- 4. dovepress.com [dovepress.com]

- 5. Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

- 10. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

The Strategic Imperative of PEG Linkers in PROTAC Design: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of the Linker in PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of three distinct components: a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] Upon co-opting the E3 ligase, the PROTAC forms a ternary complex with the POI, leading to the polyubiquitination of the target protein and its subsequent degradation by the proteasome.[1]

Initially viewed as a simple spacer, the linker is now recognized as a critical determinant of a PROTAC's overall efficacy and drug-like properties.[2] The linker's length, composition, rigidity, and attachment points profoundly influence the formation and stability of the ternary complex, as well as the molecule's cellular permeability, solubility, and pharmacokinetics.[1][3] Among the various linker chemistries, those based on polyethylene (B3416737) glycol (PEG) have become one of the most common motifs due to their unique and highly advantageous properties.[4][5][6] This guide provides an in-depth examination of the multifaceted functions of PEG linkers in PROTAC design.

Core Functions of PEG Linkers in PROTACs

PEG linkers are composed of repeating ethylene (B1197577) glycol units, which impart a unique combination of hydrophilicity, flexibility, and biocompatibility.[1][2] These characteristics are instrumental in overcoming several key challenges in PROTAC development.

Enhancing Aqueous Solubility

A primary obstacle in PROTAC design is their tendency to be large, complex molecules that often fall "beyond the Rule of Five," leading to poor aqueous solubility.[2][7][8] This low solubility can hinder formulation, reduce bioavailability, and complicate in vitro assays.[8] PEG linkers directly address this issue. The ether oxygens in the PEG backbone act as hydrogen bond acceptors, improving the molecule's interaction with aqueous environments and significantly increasing its water solubility.[2][4][9][] This enhancement is crucial for improving a PROTAC's absorption and overall pharmacokinetic profile.[2][4]

Modulating Cell Permeability

The relationship between PEG linkers and cell permeability is nuanced. While the increased hydrophilicity from PEGylation can reduce passive diffusion across the lipophilic cell membrane, the inherent flexibility of PEG chains offers a compensatory advantage.[2][9] Compared to rigid alkyl chains, flexible PEG linkers can allow the PROTAC to adopt folded conformations.[2] This conformational adaptability can shield the PROTAC's total polar surface area, creating a more compact, transiently lipophilic structure that is better able to traverse the cell membrane.[2] However, an optimal balance must be struck, as excessively long PEG chains can increase the polar surface area to a point where cell permeability is negatively impacted.[]

Optimizing Ternary Complex Formation

The linker's length and flexibility are paramount for the successful formation of a productive ternary complex.[11] An optimal linker length is required to correctly orient the POI and E3 ligase, facilitating efficient ubiquitin transfer.[11] A linker that is too short may cause steric hindrance, preventing complex formation, while one that is too long might lead to unproductive binding geometries.

PEG linkers offer a distinct advantage here, acting as "conformational shock absorbers" that allow the two ligands to independently find their most favorable orientations for binding.[] The flexibility of the PEG chain provides the necessary degrees of freedom for the system to achieve a stable and active conformation.[6] Furthermore, structural studies have revealed that the linker is not merely a passive tether; it can form direct interactions with both the target protein and the E3 ligase, contributing to the stability of the ternary complex.[13] The ease with which the length of PEG linkers can be systematically modified allows for empirical optimization of degradation efficiency.[3][5]

Impact on Metabolic Stability

While offering numerous advantages, PEG linkers can sometimes exhibit lower metabolic stability compared to more rigid alkyl-based linkers.[1] The ether bonds within the PEG chain can be subject to oxidative metabolism, primarily by cytochrome P450 (CYP) enzymes, leading to O-dealkylation reactions.[] However, linker design is a multi-parameter optimization problem; introducing more rigid structures like piperazine (B1678402) or piperidine (B6355638) rings within or alongside PEG segments can enhance metabolic stability.[1][] Ultimately, the metabolic fate of a PROTAC cannot be predicted solely from its constituent parts; the entire molecule, including the linker, must be evaluated.[][15]

Caption: A typical workflow for the design and evaluation of PROTACs.

Metabolic Stability Assay

Principle: This assay evaluates the susceptibility of a PROTAC to metabolic enzymes, typically using liver microsomes (for Phase I metabolism) or hepatocytes (for Phase I and II metabolism). Cryopreserved human hepatocytes are considered the "gold standard" for early screening.[15]

Materials:

-

Cryopreserved human hepatocytes or liver microsomes

-

Incubation medium (e.g., Williams' Medium E for hepatocytes)

-

NADPH (for microsome assays)

-

PROTAC compound and control compounds (one stable, one unstable)

-

96-well plates

-

Acetonitrile (B52724) (or other organic solvent) for reaction quenching

-

LC-MS/MS system

Methodology:

-

Prepare Reagents: Thaw hepatocytes or microsomes according to the supplier's protocol. Prepare the PROTAC solution in the incubation medium.

-

Initiate Reaction: Pre-warm the hepatocyte/microsome suspension at 37°C. Add the PROTAC solution to initiate the metabolic reaction. For microsome assays, the reaction is typically started by adding NADPH.

-

Time-Course Incubation: Incubate the mixture at 37°C. At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.

-

Quench Reaction: Immediately stop the reaction by adding the aliquot to a well containing a cold organic solvent (e.g., acetonitrile with an internal standard).

-

Sample Processing: Centrifuge the samples to precipitate proteins.

-

Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent PROTAC compound at each time point.

-

Data Analysis: Plot the natural log of the percentage of remaining PROTAC versus time. The slope of the line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

Principle: SPR is a powerful biophysical technique used to measure the kinetics (on- and off-rates) and affinity of molecular interactions in real-time. For PROTACs, it can directly measure the formation and stability of the ternary complex, providing crucial insights that correlate well with cellular degradation.[16][17]

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5, NTA chip for His-tagged proteins)

-

Purified E3 ligase (e.g., VHL complex) and POI (e.g., BRD4)

-

PROTAC compound

-

Immobilization reagents and running buffer

-

Regeneration solution

Methodology:

-

Immobilization: Immobilize one of the proteins (typically the E3 ligase) onto the sensor chip surface at a suitable density.[16][18]

-

Binary Interaction Analysis (Control):

-

Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to measure the binary PROTAC-E3 interaction affinity (KD).

-

Separately, inject a series of concentrations of the POI over the surface to confirm there is no direct interaction with the E3 ligase in the absence of the PROTAC.

-

-

Ternary Complex Formation:

-

Prepare a series of solutions containing a fixed, near-saturating concentration of the POI mixed with varying concentrations of the PROTAC.

-

Inject these pre-mixed solutions over the immobilized E3 ligase surface.

-

The resulting sensorgrams will show the binding of the POI-PROTAC complex to the surface.

-

-

Data Analysis:

-

Fit the sensorgram data to appropriate kinetic models (e.g., 1:1 binding) to determine the association rate (kₐ), dissociation rate (kₔ), and equilibrium dissociation constant (KD) for the ternary complex.

-

Cooperativity (α): Calculate the cooperativity factor by dividing the binary KD of the PROTAC for the E3 ligase by the ternary KD of the POI-PROTAC complex for the E3 ligase. An α > 1 indicates positive cooperativity, meaning the presence of the POI enhances the binding of the PROTAC to the E3 ligase.[18]

-

References

- 1. precisepeg.com [precisepeg.com]

- 2. benchchem.com [benchchem.com]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 5. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

- 11. benchchem.com [benchchem.com]

- 13. Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. charnwooddiscovery.com [charnwooddiscovery.com]

- 17. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cytivalifesciences.com [cytivalifesciences.com]

An In-Depth Technical Guide to Click Chemistry for PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTACs and the Role of Click Chemistry

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively eliminating disease-causing proteins by hijacking the cell's natural ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] This induced proximity leads to the ubiquitination and subsequent degradation of the POI.

The synthesis of these intricate molecules presents unique challenges. "Click chemistry," a concept introduced by K. Barry Sharpless, offers a powerful solution.[3][] It describes a class of reactions that are rapid, efficient, and highly specific, proceeding under mild, biocompatible conditions with minimal byproducts.[3][] For PROTAC synthesis, click chemistry provides a modular and reliable method for conjugating the POI ligand, the E3 ligase ligand, and the linker, significantly accelerating the development and optimization of these novel therapeutics.[2][]

This guide provides a comprehensive overview of the application of click chemistry in PROTAC synthesis, focusing on the most prevalent methods: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). We will delve into detailed experimental protocols, present quantitative data for comparison, and visualize key concepts and workflows.

Core Click Chemistry Reactions in PROTAC Synthesis

The foundation of click chemistry in PROTAC development lies in the formation of a stable triazole linkage between two molecular components. This is primarily achieved through two highly efficient reactions:

1. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most widely used click reaction, involving the reaction between a terminal alkyne and an azide (B81097) in the presence of a copper(I) catalyst to form a 1,4-disubstituted triazole.[] Its advantages include very fast reaction rates and high yields.[6][7] However, the requirement of a copper catalyst can be a drawback for in vivo applications due to potential cytotoxicity.[8]

2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction circumvents the need for a cytotoxic copper catalyst by utilizing a strained cyclooctyne (B158145) (e.g., DBCO, BCN) that reacts spontaneously with an azide.[9][10] This makes SPAAC highly biocompatible and suitable for applications in living systems.[11] While generally slower than CuAAC, the reaction rates of SPAAC are still sufficiently high for efficient bioconjugation.[6][12]

Quantitative Comparison of Click Chemistry Reactions for PROTAC Synthesis

The choice between CuAAC and SPAAC for PROTAC synthesis depends on the specific requirements of the application, such as the need for biocompatibility and the desired reaction speed. The following table provides a comparative overview of these two key click chemistry reactions.

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Catalyst | Copper(I) | None (strain-promoted) |

| Reactants | Terminal Alkyne + Azide | Strained Cyclooctyne (e.g., DBCO, BCN) + Azide |

| Reaction Rate | Very Fast (10 to 104 M-1s-1)[7] | Fast (dependent on cyclooctyne strain)[12] |

| Biocompatibility | Limited by copper cytotoxicity[8] | High, suitable for in vivo applications[11] |

| Yields | Typically high to quantitative[13] | Generally high |

| Byproducts | Minimal | Minimal |

| Typical Application | PROTAC library synthesis, in vitro conjugation | In-cell and in vivo PROTAC assembly (CLIPTACs), bioconjugation |

Experimental Protocols

Here, we provide detailed, step-by-step protocols for the two primary click chemistry reactions used in PROTAC synthesis.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for PROTAC Synthesis

This protocol describes the conjugation of an alkyne-functionalized warhead (targeting the POI) to an azide-functionalized E3 ligase ligand-linker construct.

Materials:

-

Alkyne-functionalized warhead

-

Azide-functionalized E3 ligase ligand-linker

-

Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 100 mM in water)

-

Sodium ascorbate (B8700270) solution (e.g., 200 mM in water, freshly prepared)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 200 mM in water)

-

Solvent (e.g., DMSO, DMF, or a mixture with aqueous buffer)

-

Purification system (e.g., preparative HPLC)

Procedure:

-

Reagent Preparation:

-

Dissolve the alkyne-functionalized warhead and the azide-functionalized E3 ligase ligand-linker in the chosen solvent to a final concentration of approximately 10-50 mM.

-

-

Reaction Setup:

-

In a reaction vial, add the azide-functionalized component.

-

Add a slight molar excess (e.g., 1.1 to 1.5 equivalents) of the alkyne-functionalized component.

-

Add the THPTA ligand solution to the reaction mixture (typically 2 equivalents relative to CuSO₄).

-

Add the CuSO₄ solution (typically 25 equivalents relative to the azide).[14]

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 40 equivalents relative to the azide).[14]

-

-

Incubation:

-

Stir the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.

-

-

Purification:

-

Upon completion, dilute the reaction mixture with a suitable solvent and purify the PROTAC product by preparative reverse-phase HPLC.

-

-

Characterization:

-

Confirm the identity and purity of the final PROTAC product using LC-MS and NMR spectroscopy.

-

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for PROTAC Synthesis

This protocol outlines the conjugation of a DBCO-functionalized warhead to an azide-functionalized E3 ligase ligand-linker construct.

Materials:

-

DBCO-functionalized warhead

-

Azide-functionalized E3 ligase ligand-linker

-

Solvent (e.g., anhydrous DMSO or DMF)

-

Purification system (e.g., preparative HPLC)

Procedure:

-

Reagent Preparation:

-

Reaction Setup:

-

In a clean, dry reaction vial, combine equimolar amounts of the DBCO-functionalized and azide-functionalized components.

-

-

Incubation:

-

Stir the reaction mixture at room temperature for 4-12 hours.[10] The reaction progress can be monitored by LC-MS by observing the consumption of the starting materials.

-

-

Purification:

-

Once the reaction is complete, dilute the reaction mixture with a suitable solvent and purify the final PROTAC product by preparative reverse-phase HPLC.

-

-

Characterization:

-

Confirm the identity and purity of the final PROTAC product using LC-MS and NMR spectroscopy.

-

Data Presentation: Cell Permeability of PROTACs

A significant challenge in PROTAC development is achieving adequate cell permeability due to their high molecular weight.[15] Click chemistry, particularly through the in-cell click-formed proteolysis targeting chimeras (CLIPTACs) strategy, can address this by allowing the PROTAC to be assembled intracellularly from smaller, more permeable precursors.[15][16]

| PROTAC/Precursor | Synthesis Method | Target | Cell Permeability (PAMPA, Pe x 10-6 cm/s) | Reference |

| JQ1-CLIPTAC precursors | SPAAC (in-cell) | BRD4 | Higher than pre-formed PROTAC | [15][16] |

| Pre-formed JQ1-CLIPTAC | SPAAC (in vitro) | BRD4 | Low | [15] |

| MZ1 (VHL-based) | Traditional Amide | BRD4 | 0.6 | [17] |

| AT1 (VHL-based) | Traditional Amide | BRD4 | 0.006 | [17] |

Visualizing PROTAC Mechanisms and Workflows

PROTAC Mechanism of Action

The following diagram illustrates the general mechanism by which a PROTAC molecule induces the degradation of a target protein.

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Synthesis via Click Chemistry

This diagram outlines the modular approach to PROTAC synthesis using click chemistry.

Caption: Modular workflow for PROTAC synthesis using click chemistry.

Signaling Pathways Targeted by PROTACs

Click chemistry-synthesized PROTACs have been successfully employed to target key proteins in various disease-related signaling pathways. Here, we visualize the impact of PROTAC-mediated degradation on two prominent cancer targets: BRD4 and BTK.

BRD4 Signaling Pathway

Bromodomain-containing protein 4 (BRD4) is a critical regulator of gene expression, and its dysregulation is implicated in numerous cancers.[18] PROTACs targeting BRD4 lead to its degradation and the subsequent downregulation of key oncogenes like c-Myc.[19][20]

Caption: BRD4 signaling pathway and its disruption by a PROTAC.

BTK Signaling Pathway

Bruton's tyrosine kinase (BTK) is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for the survival and proliferation of B-cell malignancies.[21][22] PROTAC-mediated degradation of BTK effectively inhibits this pathway.[22][23]

Caption: BTK signaling pathway and its inhibition by a PROTAC.

Conclusion

Click chemistry has become an indispensable tool in the development of PROTACs, offering a modular, efficient, and robust method for their synthesis. The choice between CuAAC and SPAAC allows for flexibility in experimental design, catering to both in vitro library screening and in vivo applications. The ability to rapidly synthesize and evaluate diverse PROTAC libraries accelerates the optimization of linker length and composition, which are critical for achieving potent and selective protein degradation. As the field of targeted protein degradation continues to expand, the application of click chemistry will undoubtedly play a pivotal role in the discovery of novel therapeutics for a wide range of diseases.

References

- 1. Intrinsic signaling pathways modulate targeted protein degradation [ideas.repec.org]

- 2. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeted and Interactome Proteomics Revealed the Role of PHD2 in Regulating BRD4 Proline Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. docs.aatbio.com [docs.aatbio.com]

- 11. biorxiv.org [biorxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. jenabioscience.com [jenabioscience.com]

- 14. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 15. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Targeted protein degradation reveals BET bromodomains as the cellular target of Hedgehog pathway inhibitor-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Proteolysis Targeting Chimeras for BTK Efficiently Inhibit B-Cell Receptor Signaling and Can Overcome Ibrutinib Resistance in CLL Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Pomalidomide-PEG3-azide for Targeted Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Pomalidomide-PEG3-azide, a key chemical tool in the field of targeted protein degradation (TPD). It details the fundamental principles of its mechanism of action, its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs), and the experimental methodologies used to validate its function. This document is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the discovery and development of novel therapeutics based on induced protein degradation.

Introduction to Targeted Protein Degradation and this compound

Targeted protein degradation is a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that only block a protein's function, TPD offers the potential for a more profound and durable therapeutic effect by removing the target protein entirely.[3]

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules at the forefront of TPD.[3] They consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3][4] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the 26S proteasome.[3]

Pomalidomide (B1683931) is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[3][5][6] this compound is a derivative of pomalidomide designed as a versatile building block for PROTAC synthesis.[7][8][9][10] It incorporates the pomalidomide moiety for CRBN recruitment, a three-unit polyethylene (B3416737) glycol (PEG3) spacer to provide solubility and appropriate length, and a terminal azide (B81097) group for facile conjugation to a POI ligand via "click chemistry".[7][8][10][11][12]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₂H₂₆N₆O₈ | [7] |

| Molecular Weight | 502.5 g/mol | [7] |

| Appearance | Powder | [8][9] |

| Solubility | Soluble in DCM, DMF, ACN | [7] |

| Storage | -20°C | [7] |

| Functional Group | Azide | [8][9] |

Mechanism of Action: The Ubiquitin-Proteasome System

The mechanism of action of a pomalidomide-based PROTAC relies on hijacking the ubiquitin-proteasome system. The process begins with the PROTAC molecule simultaneously binding to the target Protein of Interest (POI) and the Cereblon (CRBN) E3 ubiquitin ligase, forming a ternary complex (POI-PROTAC-CRBN).[3] This induced proximity allows the E3 ligase to transfer ubiquitin molecules to the POI, creating a polyubiquitin (B1169507) chain. This chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged POI into smaller peptides.[3] The PROTAC molecule is released and can participate in further rounds of degradation.[3]

Quantitative Data in Targeted Protein Degradation

The efficacy of a PROTAC is assessed by several quantitative parameters, including its binding affinity to the E3 ligase and the target protein, its ability to induce degradation (DC₅₀), and the maximum extent of degradation (Dₘₐₓ).

Table 2: Binding Affinity of Pomalidomide to Cereblon (CRBN)

| Ligand | Binding Affinity (Kd) | Assay Method | Reference(s) |

| Pomalidomide | ~157 nM | Competitive Titration | [4][13] |

| Pomalidomide | 12.5 µM | Isothermal Titration Calorimetry (ITC) | [14] |

| Pomalidomide | 2.1 µM (Ki) | Fluorescence Resonance Energy Transfer (FRET) | [14] |

| Lenalidomide | ~178 - 640 nM | Competitive Titration | [6][13] |

| Thalidomide (B1683933) | ~250 nM | Competitive Titration | [6][13] |

Note: Binding affinities can vary depending on the specific assay conditions and the protein construct used.

Table 3: Representative Degradation Data for Pomalidomide-Based PROTACs

| PROTAC | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference(s) |

| Compound 16 | EGFRWT | A549 | 32.9 | 96 | [15] |

| ZQ-23 | HDAC8 | - | 147 | 93 | [16] |

| PROTAC171 | BCL-XL | MOLT-4 | 63 | 90.8 | [] |

| dALK-2 (C5-alkyne) | ALK | SU-DHL-1 | ~10 | >95 | [18] |

Note: This data is for representative pomalidomide-based PROTACs and not specifically for PROTACs synthesized using this compound. The performance of a PROTAC is highly dependent on the target protein, the target-binding ligand, the linker, and the cellular context.

Experimental Protocols

The development and validation of a pomalidomide-based PROTAC involves a series of in vitro and cell-based assays.

PROTAC Synthesis via Click Chemistry

This compound is designed for easy conjugation to a target protein ligand using click chemistry, most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Protocol Outline:

-

Preparation of Reagents:

-

Dissolve the alkyne-functionalized POI ligand and this compound in a suitable solvent (e.g., DMF or a mixture of t-BuOH and water).

-

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

-

Add a copper(I) source, such as copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate, to the reaction mixture.

-

Stir the reaction at room temperature for 16-24 hours.

-

-

Reaction Monitoring and Purification:

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the PROTAC molecule using reverse-phase HPLC.

-

-

Characterization:

-

Confirm the identity and purity of the final PROTAC product by LC-MS and NMR.[19]

-

Western Blotting for Protein Degradation

Western blotting is a fundamental technique to quantify the degradation of the target protein.[1][20][21]

Protocol Outline:

-

Cell Seeding and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat cells with a serial dilution of the PROTAC for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).[22]

-

-

Cell Lysis and Protein Quantification:

-

SDS-PAGE and Protein Transfer:

-

Immunoblotting:

-

Detection and Analysis:

-

Apply a chemiluminescent substrate and capture the signal using an imaging system.[20]

-

Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control.[1][20]

-

Calculate the percentage of degradation relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.[18]

-

NanoBRET™ Assay for Ternary Complex Formation

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to monitor the formation of the POI-PROTAC-E3 ligase ternary complex in real-time.[24][25][26][27][28]

Protocol Outline:

-

Cell Transfection:

-

Cell Plating and Labeling:

-

Plate the transfected cells in a white, 384-well plate.[26]

-

Add the HaloTag® NanoBRET® 618 Ligand (acceptor) to the cells.

-

-

PROTAC Treatment:

-

Add serial dilutions of the PROTAC to the cells.

-

-

Substrate Addition and Signal Measurement:

-

Add the Nano-Glo® Live Cell Substrate (donor).

-

Measure the donor and acceptor emission signals using a luminometer equipped with appropriate filters.[24]

-

-

Data Analysis:

-

Calculate the NanoBRET™ ratio (acceptor signal / donor signal).

-

Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC₅₀ for ternary complex formation.[24]

-

TR-FRET Assay for Ternary Complex Formation

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust biochemical assay to quantify ternary complex formation.[8][29][30][31][32]

Protocol Outline:

-

Reagent Preparation:

-

Use purified, tagged proteins: for example, GST-tagged POI and His-tagged CRBN/DDB1 complex.

-

Prepare a detection mix containing a terbium-labeled anti-GST antibody (donor) and an Alexa Fluor 488-labeled anti-His antibody (acceptor).[8]

-

-

Assay Plate Setup:

-

In a 384-well plate, add the purified POI and CRBN/DDB1 proteins.

-

Add serial dilutions of the PROTAC.

-

-

Incubation and Signal Detection:

-

Add the antibody detection mix.

-

Incubate the plate at room temperature to allow complex formation.

-

Measure the TR-FRET signal on a plate reader with appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Calculate the TR-FRET ratio and plot it against the PROTAC concentration to determine the EC₅₀ of ternary complex formation.[8]

-

Quantitative Proteomics for On- and Off-Target Analysis

Mass spectrometry-based quantitative proteomics provides an unbiased, proteome-wide view of a PROTAC's effects, allowing for the simultaneous assessment of on-target degradation and potential off-target liabilities.[23][33][34][35][36][37]

Protocol Outline (TMT-based Workflow):

-

Cell Culture and Treatment:

-

Culture cells and treat with the PROTAC at a specific concentration and for a defined time. Include a vehicle control.[23]

-

-

Protein Extraction and Digestion:

-

Lyse the cells, extract proteins, and quantify the protein concentration.[23]

-

Reduce, alkylate, and digest the proteins into peptides using trypsin.

-

-

Tandem Mass Tag (TMT) Labeling:

-

Label the peptide samples from different conditions with isobaric TMT reagents.

-

Combine the labeled samples.

-

-

LC-MS/MS Analysis:

-

Fractionate the combined peptide sample by liquid chromatography.

-

Analyze the fractions by tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Identify and quantify the relative abundance of proteins across the different samples using specialized software.

-

Determine the extent of degradation for the target protein and any other proteins in the proteome.[34]

-

Conclusion

This compound is a valuable and versatile chemical tool for the synthesis of PROTACs that recruit the E3 ubiquitin ligase Cereblon. Its well-defined structure and the inclusion of a PEG linker and an azide handle for click chemistry facilitate the rapid and efficient generation of PROTAC libraries for targeted protein degradation studies. A thorough understanding of the underlying biology of the ubiquitin-proteasome system, coupled with rigorous experimental validation using the assays outlined in this guide, is essential for the successful development of novel and effective protein-degrading therapeutics. This guide provides a foundational framework of the core principles, quantitative data, and experimental methodologies to aid researchers in this endeavor.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | 2267306-15-8 [sigmaaldrich.com]

- 10. This compound | BroadPharm [broadpharm.com]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. NMR-based Analysis of the Interaction between Pomalidomide and the C-terminal Domain of Cereblon [kci.go.kr]

- 15. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 22. academic.oup.com [academic.oup.com]

- 23. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

- 25. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]

- 26. reactionbiology.com [reactionbiology.com]

- 27. bmglabtech.com [bmglabtech.com]

- 28. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.sg]

- 29. Protocol for the comprehensive biochemical and cellular profiling of small-molecule degraders using CoraFluor TR-FRET technology. | Broad Institute [broadinstitute.org]

- 30. researchgate.net [researchgate.net]

- 31. Development of a direct high-throughput protein quantification strategy facilitates the discovery and characterization of a celastrol-derived BRD4 degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 32. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 33. Protein Degrader [proteomics.com]

- 34. benchchem.com [benchchem.com]

- 35. documents.thermofisher.com [documents.thermofisher.com]

- 36. sapient.bio [sapient.bio]

- 37. Targeted Protein Degradation | Biognosys [biognosys.com]

The Ubiquitin-Proteasome System: The Engine of PROTAC-Mediated Protein Degradation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The ubiquitin-proteasome system (UPS) is a fundamental cellular machinery responsible for the regulated degradation of intracellular proteins. This intricate process maintains cellular homeostasis by eliminating misfolded, damaged, or obsolete proteins, thereby playing a crucial role in a myriad of cellular functions, including cell cycle progression, signal transduction, and immune responses.[1][2][3] The advent of Proteolysis-Targeting Chimeras (PROTACs) has harnessed the power of the UPS for therapeutic benefit. PROTACs are heterobifunctional molecules that act as a bridge between a target protein of interest (POI) and an E3 ubiquitin ligase, thereby hijacking the cell's natural degradation machinery to selectively eliminate disease-causing proteins.[1][2][4][5] This technical guide provides a comprehensive overview of the UPS in the context of PROTAC activity, detailing the underlying mechanisms, quantitative analysis of degradation, and key experimental protocols.

The Ubiquitin-Proteasome System (UPS)

The UPS-mediated degradation of a target protein is a two-step process: ubiquitination and proteasomal degradation.

1. Ubiquitination: The "Kiss of Death"

Ubiquitination is the process of covalently attaching one or more ubiquitin (Ub) molecules, a small 76-amino acid regulatory protein, to a substrate protein. This process is carried out by a sequential enzymatic cascade involving three key enzymes:

-

E1 Ubiquitin-Activating Enzyme: In an ATP-dependent reaction, the E1 enzyme activates the C-terminus of ubiquitin, forming a high-energy thioester bond.[2]

-

E2 Ubiquitin-Conjugating Enzyme: The activated ubiquitin is then transferred from the E1 enzyme to the active site cysteine of an E2 enzyme.

-

E3 Ubiquitin Ligase: The E3 ligase is the substrate recognition component of the system. It specifically binds to both the E2-ubiquitin conjugate and the target protein, facilitating the transfer of ubiquitin from the E2 to a lysine (B10760008) residue on the target protein.[2] The human genome encodes for over 600 E3 ligases, providing a vast landscape for selective protein targeting.

This process can be repeated to form a polyubiquitin (B1169507) chain on the target protein, which serves as a recognition signal for the proteasome.

2. The 26S Proteasome: The Cellular Recycling Plant

The 26S proteasome is a large, multi-subunit protease complex responsible for degrading polyubiquitinated proteins. It is composed of a 20S core particle (CP), which contains the proteolytic active sites, and one or two 19S regulatory particles (RP) that cap the ends of the core particle. The 19S RP is responsible for recognizing and binding to the polyubiquitin chain, deubiquitinating the substrate, and unfolding and translocating the protein into the 20S core for degradation into small peptides.[2]

PROTAC Mechanism of Action: Hijacking the UPS

PROTACs are designed to exploit the UPS for targeted protein degradation. A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two ligands.[1][2][4][5]

The mechanism of action of a PROTAC can be summarized in the following steps:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and an E3 ligase, forming a transient ternary complex (POI-PROTAC-E3 ligase).[1][2][4][5] The stability and conformation of this ternary complex are critical determinants of the efficiency of subsequent degradation.

-

Proximity-Induced Ubiquitination: The formation of the ternary complex brings the POI into close proximity to the E2-ubiquitin-loaded E3 ligase. This proximity-induced event facilitates the transfer of ubiquitin from the E2 enzyme to lysine residues on the surface of the POI.

-

Polyubiquitination: The process is repeated, leading to the formation of a polyubiquitin chain on the POI.

-

Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

-

Recycling: The PROTAC molecule is not degraded in this process and is released to induce the degradation of another POI molecule, acting in a catalytic manner.[2]

Diagram of the PROTAC-Mediated Protein Degradation Pathway

Caption: PROTAC-mediated protein degradation pathway.

Quantitative Analysis of PROTAC Activity

The efficiency of a PROTAC is typically characterized by two key parameters: DC50 and Dmax.

-

DC50 (half-maximal degradation concentration): The concentration of a PROTAC required to induce 50% of the maximal degradation of the target protein.[6][7][8] A lower DC50 value indicates a more potent PROTAC.

-

Dmax (maximum degradation): The maximum percentage of target protein degradation that can be achieved with a given PROTAC.[6][7][8]

These parameters are determined by performing dose-response experiments where cells are treated with increasing concentrations of the PROTAC, and the levels of the target protein are quantified.

Table 1: Quantitative Degradation Data for Representative PROTACs

| PROTAC | Target Protein | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| ARV-771 | BRD2/3/4 | VHL | Castration-Resistant Prostate Cancer (CRPC) | < 1, < 5 | Not Reported | [6] |

| MZ1 | BRD4 | VHL | H661, H838 | 8, 23 | >90 at 100 nM | [6] |

| ARV-825 | BRD4 | CRBN | Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46 | < 1, 0.57, 1, 1 | Not Reported | [6] |

| PROTAC 1 | BRD4 | CRBN | Burkitt's Lymphoma (BL) | < 1 | Not Reported | [9] |

| PROTAC 8 | BRD4 | Not specified | AR-positive prostate cancer | sub-nanomolar | > 99 | [9] |

| Compound 34 | BRD4 | CRBN | MDA-MB-231 | 60 | Not Reported | [10] |

| Compound 37 | BRD4 | CRBN | MDA-MB-231 | 62 | Not Reported | [10] |

| NC-1 | BTK | Not specified | Mino | 2.2 | 97 | [3] |

| ARV-766 | AR | Not specified | VCaP (wild type) | < 1 | > 90 | [11] |

| JPS014 (7) | HDAC1, HDAC3 | VHL | HCT116 | 910, 640 | Not Reported | [12] |

| JPS016 (9) | HDAC1, HDAC3 | VHL | HCT116 | 550, 530 | Not Reported | [12] |

| JPS036 (22) | HDAC3 | VHL | HCT116 | 440 | 77 | [12] |

Note: DC50 and Dmax values can vary depending on the cell line, treatment time, and assay method used.

Key Experimental Protocols

A variety of in vitro and cell-based assays are employed to characterize the activity of PROTACs.

Diagram of the Experimental Workflow for PROTAC Evaluation

Caption: Experimental workflow for evaluating PROTACs.

Protein Degradation Assays

These assays are used to quantify the reduction in the levels of the target protein following PROTAC treatment.

a. Western Blot

A semi-quantitative method to detect the amount of a specific protein in a sample.

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with antibodies specific to the target protein and a loading control.[13][14]

-

Methodology:

-

Cell Treatment: Plate cells and treat with a range of PROTAC concentrations for a specified time.[13][14]

-

Protein Quantification: Determine the total protein concentration in each lysate.[13][14]

-

SDS-PAGE and Transfer: Separate proteins by electrophoresis and transfer them to a membrane.[13][14]

-

Immunoblotting: Block the membrane and incubate with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin). Then, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).[13][14]

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.[13][14]

-

Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate DC50 and Dmax values from the dose-response curve.[7][13]

-

b. HiBiT Assay

A sensitive, quantitative, and high-throughput bioluminescent assay for measuring protein levels in live cells.

-

Principle: The target protein is endogenously tagged with the 11-amino-acid HiBiT peptide using CRISPR/Cas9. In the presence of the LgBiT protein, a bright luminescent signal is produced, which is proportional to the amount of HiBiT-tagged protein.[15][16][17]

-

Methodology:

-

Cell Line Generation: Create a stable cell line with the HiBiT tag knocked into the endogenous locus of the target protein.[15][16][17]

-

Cell Plating and Treatment: Plate the HiBiT-tagged cells in a multi-well plate and treat with PROTACs.[15][16]

-

Luminescence Measurement: At desired time points, add a lytic reagent containing LgBiT and a substrate, and measure the luminescence.[15][16] For kinetic measurements in live cells, a cell-permeable substrate is used.[15]

-

Data Analysis: Normalize the luminescent signal to a vehicle control to determine the percentage of protein degradation and calculate DC50 and Dmax.[15][16][17]

-

Ternary Complex Formation Assays

These assays are used to confirm that the PROTAC is able to bring the POI and the E3 ligase together.

a. NanoBRET™ Assay

A live-cell assay that measures protein-protein interactions using bioluminescence resonance energy transfer (BRET).

-

Principle: The target protein is fused to NanoLuc® luciferase (the BRET donor), and the E3 ligase is fused to HaloTag® labeled with a fluorescent ligand (the BRET acceptor). If the PROTAC induces the formation of a ternary complex, the donor and acceptor are brought into close proximity, resulting in energy transfer and a BRET signal.[18][19]

-

Methodology:

-

Cell Transfection: Co-transfect cells with plasmids encoding the NanoLuc-POI and HaloTag-E3 ligase fusion proteins.[18]

-

Cell Treatment: Treat the transfected cells with the PROTAC.[18]

-

Reagent Addition: Add the NanoBRET™ detection reagent containing the NanoLuc® substrate and the HaloTag® ligand.[18]

-

Signal Measurement: Measure the donor and acceptor emission signals.[18]

-

Data Analysis: Calculate the BRET ratio and plot it against the PROTAC concentration to determine the EC50 for ternary complex formation.[18]

-

b. Surface Plasmon Resonance (SPR)

A label-free technique that measures the binding kinetics and affinity of molecular interactions in real-time.

-

Principle: One of the binding partners (e.g., the E3 ligase) is immobilized on a sensor chip. The binding of the PROTAC and the POI to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a response.[20][21][22][23][24]

-

Methodology:

-

Immobilization: Immobilize one of the proteins (e.g., biotinylated E3 ligase) onto a streptavidin-coated sensor chip.[22]

-

Binary Interaction Analysis: Inject the PROTAC alone over the sensor surface to measure its binding to the immobilized E3 ligase.[21][22]

-

Ternary Interaction Analysis: Inject a pre-incubated mixture of the PROTAC and the POI over the sensor surface to measure the formation of the ternary complex.[20][22]

-

Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants (kon and koff) and the equilibrium dissociation constant (KD) for both binary and ternary interactions. The cooperativity of ternary complex formation can also be calculated.[20][22]

-

Ubiquitination Assays

These assays are used to directly measure the PROTAC-mediated ubiquitination of the target protein.

a. In Vitro Ubiquitination Assay

A reconstituted biochemical assay that measures the ubiquitination of the POI in a test tube.

-

Principle: Purified E1, E2, E3 ligase, ubiquitin, ATP, and the POI are incubated with the PROTAC. The ubiquitination of the POI is then detected by Western blot.[1][25]

-

Methodology:

-

Reaction Setup: Combine the purified components in a reaction buffer.[1]

-

Initiate Reaction: Add ATP to start the ubiquitination reaction and incubate at 37°C.[1][25]

-

Stop Reaction: Stop the reaction by adding SDS-PAGE sample buffer.

-

Western Blot Analysis: Separate the reaction products by SDS-PAGE and perform a Western blot using an antibody against the POI to detect the appearance of higher molecular weight ubiquitinated species.[1]

-

b. Cellular Ubiquitination Assay (IP-Western)

This assay detects the ubiquitination of the target protein in a cellular context.

-

Principle: Cells are treated with a PROTAC and a proteasome inhibitor (to allow the accumulation of ubiquitinated proteins). The target protein is then immunoprecipitated from the cell lysate, and the ubiquitinated forms are detected by Western blot using an anti-ubiquitin antibody.

-

Methodology:

-

Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132).

-

Cell Lysis: Lyse the cells in a buffer that preserves protein-protein interactions.

-

Immunoprecipitation (IP): Incubate the cell lysate with an antibody against the target protein to pull it down.

-

Western Blot Analysis: Elute the immunoprecipitated proteins, separate them by SDS-PAGE, and perform a Western blot using an anti-ubiquitin antibody to detect the ubiquitinated POI.

-

Selectivity Profiling

Quantitative Mass Spectrometry-based Proteomics

This powerful technique is used to assess the selectivity of a PROTAC by quantifying changes in the entire cellular proteome upon PROTAC treatment.

-

Principle: Cells are treated with the PROTAC or a vehicle control. The proteomes are then extracted, digested into peptides, labeled with isobaric tags (e.g., TMT), and analyzed by mass spectrometry.[26][27][28]

-

Methodology:

-

Cell Treatment and Lysis: Treat cells and extract the proteome.

-

Protein Digestion and Labeling: Digest the proteins into peptides and label them with isobaric tags.

-

LC-MS/MS Analysis: Separate and analyze the labeled peptides by liquid chromatography-tandem mass spectrometry.

-

Data Analysis: Identify and quantify the proteins in each sample. Compare the protein abundance between the PROTAC-treated and control samples to identify the intended target and any off-target proteins that are degraded.[26]

-

Conclusion

The ubiquitin-proteasome system is a cornerstone of cellular protein homeostasis, and its exploitation by PROTAC technology has opened up new avenues for therapeutic intervention. A thorough understanding of the UPS and the mechanism of PROTAC action is essential for the rational design and development of effective and selective protein degraders. The experimental protocols outlined in this guide provide a robust framework for the comprehensive characterization of PROTACs, from initial in vitro validation to detailed cellular and proteome-wide analysis. As the field of targeted protein degradation continues to evolve, a deep appreciation of the intricate interplay between PROTACs and the ubiquitin-proteasome system will be paramount for realizing the full therapeutic potential of this exciting modality.

References

- 1. benchchem.com [benchchem.com]

- 2. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. lifesensors.com [lifesensors.com]

- 9. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. ARV-766 analog | PROTAC AR degrader | 2504913-62-4 | InvivoChem [invivochem.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]